molecular formula C17H17N3O2S B2693243 1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione CAS No. 2380043-71-8

1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2693243
CAS No.: 2380043-71-8
M. Wt: 327.4
InChI Key: UOBPVNXZJGGILM-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a cyclobutylmethyl group, a pyridin-2-ylmethyl group, and a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclobutylmethyl Group: This can be achieved through alkylation reactions using cyclobutylmethyl halides in the presence of a strong base.

    Attachment of the Pyridin-2-ylmethyl Group: This step may involve nucleophilic substitution reactions where the pyridin-2-ylmethyl group is introduced using suitable reagents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biology: It may be used in biochemical assays to study enzyme kinetics or receptor-ligand interactions.

    Materials Science: The compound could be explored for its electronic properties, making it useful in the development of organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Cyclobutylmethyl Derivatives: Compounds with the cyclobutylmethyl group attached to different cores.

    Pyridin-2-ylmethyl Derivatives: Compounds with the pyridin-2-ylmethyl group attached to different cores.

Uniqueness: 1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione is unique due to the combination of its structural elements, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of interest in multiple research fields.

Properties

IUPAC Name

1-(cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-16-15-14(7-9-23-15)19(10-12-4-3-5-12)17(22)20(16)11-13-6-1-2-8-18-13/h1-2,6-9,12H,3-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBPVNXZJGGILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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